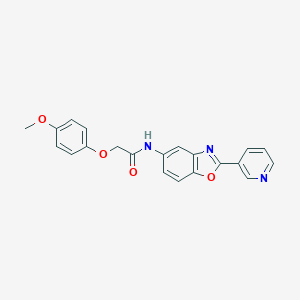
N-(3-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用機序
The mechanism of action of N-(3-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it has been reported to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been reported to inhibit the growth of fungi and bacteria by disrupting their cell membrane.
Biochemical and Physiological Effects:
N-(3-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been reported to have various biochemical and physiological effects. It has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that are involved in inflammation. It has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. Furthermore, it has been reported to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
実験室実験の利点と制限
N-(3-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has advantages and limitations for lab experiments. One advantage is that it has been reported to have anticancer, antifungal, and antibacterial activities, which make it a potential candidate for drug development. Another advantage is that it has been reported to have potential as an imaging agent for PET imaging. One limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that its solubility in water is low, which makes it difficult to use in aqueous solutions.
将来の方向性
There are many future directions for the study of N-(3-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide. One direction is to study its mechanism of action in more detail to better understand its effects. Another direction is to study its potential as a drug for the treatment of cancer, fungal, and bacterial infections. Furthermore, it would be interesting to study its potential as an imaging agent for PET imaging in vivo. Additionally, it would be interesting to study its effects on other enzymes and proteins to better understand its biochemical and physiological effects. Finally, it would be interesting to study its potential as a scaffold for the design of new compounds with improved activity and solubility.
合成法
The synthesis of N-(3-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has been reported in the literature using various methods. One of the methods involves the reaction of 3-bromobenzoyl chloride with 3-phenyl-1,2,4-oxadiazole in the presence of triethylamine followed by the reaction with 4-aminobutanoic acid in the presence of N,N-dimethylformamide. Another method involves the reaction of 3-bromobenzoyl chloride with 3-phenyl-1,2,4-oxadiazole in the presence of triethylamine followed by the reaction with 4-aminobutanoic acid in the presence of N,N-dimethylacetamide. Both methods have been reported to yield N-(3-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide in good yields.
科学的研究の応用
N-(3-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide has potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. It has been reported to have anticancer, antifungal, and antibacterial activities. It has also been studied for its potential as an anti-inflammatory agent. Furthermore, it has been reported to have potential as an imaging agent for positron emission tomography (PET) imaging.
特性
分子式 |
C18H16BrN3O2 |
|---|---|
分子量 |
386.2 g/mol |
IUPAC名 |
N-(3-bromophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C18H16BrN3O2/c19-14-8-4-9-15(12-14)20-16(23)10-5-11-17-21-18(22-24-17)13-6-2-1-3-7-13/h1-4,6-9,12H,5,10-11H2,(H,20,23) |
InChIキー |
DSKRWLOJFLIQNE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)Br |
正規SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(2-chlorobenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B278553.png)
![N-[3-(butanoylamino)phenyl]pentanamide](/img/structure/B278555.png)
![N-(3-Oxazolo[4,5-b]pyridin-2-yl-phenyl)-isobutyramide](/img/structure/B278556.png)

![N-[4-(acetylamino)-2-methylphenyl]-2-furamide](/img/structure/B278562.png)
![N-{2-methyl-4-[(3-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B278563.png)
![N-[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B278564.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B278566.png)
![N-[4-(benzoylamino)-2-methylphenyl]-2-furamide](/img/structure/B278567.png)

![N-[4-(benzoylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B278573.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-phenylacetamide](/img/structure/B278576.png)
![N-[(3E)-3-(3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]pyridine-3-carboxamide](/img/structure/B278577.png)
![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B278579.png)